molecular formula C24H31N2O9P B1246202 Carvedilol Phosphate CAS No. 610309-89-2

Carvedilol Phosphate

货号: B1246202
CAS 编号: 610309-89-2
分子量: 522.5 g/mol
InChI 键: JAYBFQXVKDGMFT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

BM 14190 (磷酸半水合物) 的合成涉及卡维地洛与磷酸的反应。该过程通常包括以下步骤:

工业生产方法

BM 14190 (磷酸半水合物) 的工业生产遵循类似的合成路线,但规模更大。该过程包括:

化学反应分析

Metabolic Pathways and Enzymatic Reactions

Carvedilol phosphate undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes, producing active metabolites with varying pharmacological effects.

Table 2: Major Metabolic Pathways of this compound

MetaboliteEnzyme InvolvedReaction TypeBioactivity Relative to Parent CompoundSource
4′-HydroxyphenylcarvedilolCYP2D6, CYP3A4Hydroxylation13× stronger β-blockade
5′-HydroxyphenylcarvedilolCYP2D6, CYP2C9HydroxylationWeak vasodilation
O-Methylated carvedilolCYP2C9MethylationReduced activity
  • Stereoselectivity : R(+)-carvedilol exhibits 2–3× higher plasma concentrations than S(−)-carvedilol due to differential CYP2D6 metabolism .

  • Polymorphism Impact : Poor CYP2D6 metabolizers show 2–3× higher R(+)-carvedilol levels, altering pharmacokinetics .

Drug-Drug Interactions Affecting Metabolism

Carvedilol’s metabolic clearance is modulated by CYP enzyme inhibitors/inducers, impacting its plasma concentration.

Table 3: Clinically Significant Drug Interactions

Interacting DrugEffect on EnzymeOutcome on CarvedilolSource
RifampinCYP3A4/CYP2C9 induction↓ AUC by 70% (accelerated clearance)
CimetidineCYP2D6 inhibition↑ AUC by 30% (reduced metabolism)
FluoxetineCYP2D6 inhibition↑ R(+)-carvedilol levels

Solid-State Dehydration Reactions

The hemihydrate form of this compound undergoes reversible dehydration under specific conditions, altering crystallinity without covalent bond cleavage.

Table 4: Dehydration Conditions and Outcomes

ConditionObservationSource
Temperature >125°CLoss of lattice water; opaque crystal formation
Relative humidity <1%Isomorphic dehydration; reversible upon rehydration
Deuterium exchange studiesWater molecules occupy structural channels (no H-bond disruption)
  • Mechanism : Water loss occurs via tunnel structures in the crystal lattice, accompanied by conformational adjustments in the carvedilol molecule .

pH-Dependent Solubility and Formulation

While not a direct chemical reaction, this compound’s solubility varies with pH, influencing formulation design:

  • Acidic pH (1.2) : Low solubility (BCS Class II limitations) .

  • Alkaline pH (6.8) : Solubility increases 3–5× with polymers like Soluplus® .

科学研究应用

Pharmacological Applications

Hypertension Management:
Carvedilol phosphate is primarily indicated for the treatment of hypertension. It works by blocking beta-adrenergic receptors, leading to decreased heart rate and blood pressure. Studies have shown that this compound effectively reduces systemic vascular resistance and myocardial oxygen demand, making it beneficial for hypertensive patients .

Heart Failure Treatment:
The compound is also utilized in treating chronic heart failure. Research indicates that this compound can improve cardiac function and reduce mortality rates in patients with heart failure. A significant study revealed that patients receiving carvedilol had fewer diabetic events compared to those treated with metoprolol, showcasing its favorable metabolic profile .

Extended Release Formulations

Development of Extended Release Tablets:
Recent advancements have focused on developing extended-release formulations of this compound to enhance its pharmacokinetic properties. These formulations aim to improve gastric retention and bioavailability, allowing for once-daily dosing. Studies have demonstrated that optimized extended-release tablets can achieve a zero-order release profile, which is beneficial for maintaining therapeutic levels over an extended period .

Formulation Type Release Profile Key Findings
Extended Release TabletZero-order releaseImproved gastric retention and bioavailability
Time-Delayed Release TabletControlled releaseEffective in managing heart rate and blood pressure

Clinical Case Studies

Case Study: Heart Failure Management
In a clinical trial involving patients with chronic heart failure, this compound was administered to assess its impact on cardiac function and metabolic parameters. The results indicated a significant reduction in left ventricular dysfunction and improved exercise tolerance among patients treated with carvedilol compared to those receiving placebo .

Case Study: Hypertension and Lipid Metabolism
Another study compared the effects of this compound with metoprolol on lipid profiles in hypertensive patients. The findings suggested that carvedilol not only controlled blood pressure effectively but also had a neutral or beneficial effect on lipid metabolism, making it a preferred choice for patients with concurrent dyslipidemia .

作用机制

BM 14190 (磷酸半水合物) 通过多种机制发挥其作用:

    肾上腺素能受体阻滞: 它阻断 β 和 α-1 肾上腺素能受体,导致血管舒张和血压降低。

    脂质过氧化抑制: 该化合物抑制脂质过氧化,保护细胞免受氧化损伤。

    自噬诱导: 它诱导自噬,这是一种降解和回收受损细胞器和蛋白质的细胞过程。

    NLRP3 炎症小体抑制: BM 14190 (磷酸半水合物) 抑制 NLRP3 炎症小体,减少炎症

相似化合物的比较

BM 14190 (磷酸半水合物) 与其他类似化合物相比具有独特性,因为它结合了 β 和 α-1 肾上腺素能受体阻滞,以及诱导自噬的能力。类似的化合物包括:

生物活性

Carvedilol phosphate is a potent adrenergic blocking agent primarily used in the management of hypertension and heart failure. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by relevant case studies and research findings.

Overview of this compound

This compound is the phosphate salt form of carvedilol, a racemic mixture that exhibits both non-selective beta-adrenergic blocking and alpha-1 adrenergic blocking properties. Its chemical formula is C48H60N4O17P2C_{48}H_{60}N_{4}O_{17}P_{2} . The extended-release formulation allows for once-daily dosing, enhancing patient compliance compared to immediate-release formulations.

Carvedilol exerts its effects through multiple pathways:

  • Beta-Adrenergic Receptor Blockade : It primarily blocks β1 and β2 adrenergic receptors, which leads to decreased heart rate and myocardial contractility. This action is crucial in reducing cardiac workload and oxygen demand .
  • Alpha-1 Adrenergic Receptor Blockade : By blocking alpha-1 receptors, carvedilol induces vasodilation, contributing to its antihypertensive effects .
  • Antioxidant Properties : Carvedilol has demonstrated antioxidant effects by scavenging free radicals and enhancing endothelial nitric oxide production, which may protect against oxidative stress in cardiovascular diseases .

Cellular Signaling Pathways

Recent studies have elucidated the cellular signaling mechanisms of carvedilol. Notably, carvedilol activates the β2-adrenoceptor-Gs-adenylyl cyclase-cAMP signaling pathway. Research indicates that carvedilol induces ERK phosphorylation via Gs protein activation rather than through arrestin-dependent mechanisms. This was confirmed using CRISPR/Cas9 genome editing to create cell models lacking G proteins or arrestins .

Table 1 summarizes key findings on the signaling pathways activated by carvedilol:

Pathway Mechanism Outcome
β2-Adrenoceptor-GsActivates adenylyl cyclaseIncreased cAMP levels
ERK SignalingPhosphorylation of ERKCellular proliferation and survival
Antioxidant ActivityScavenging of ROSReduced oxidative stress

Clinical Efficacy

This compound has been extensively studied for its efficacy in various clinical settings:

  • Heart Failure Management : In a multicenter trial involving 366 patients with heart failure, switching from immediate-release carvedilol to this compound resulted in significant improvements in heart function and a reduction in adverse events such as hypotension .
  • Hypertension Control : Controlled-release carvedilol has shown efficacy in managing hypertension, with studies indicating blood pressure control in up to 53% of patients .
  • Post-Myocardial Infarction (MI) : Carvedilol has been associated with improved survival rates post-MI due to its ability to reduce cardiac workload and improve left ventricular function .

Case Studies

  • Heart Failure Patients : A study demonstrated that patients treated with carvedilol IR showed a decrease in oxygen free radical levels after six months. This was correlated with improved exercise capacity as measured by the six-minute walk test .
  • Elderly Patients Transitioning to Extended Release : In trials where elderly patients switched from high doses of immediate-release carvedilol to extended-release formulations, there was a notable increase in adverse effects such as syncope, highlighting the need for careful monitoring during transitions .

Safety Profile

This compound is generally well-tolerated; however, it can cause side effects such as dizziness, hypotension, and bradycardia. The risk of these side effects increases in elderly patients or those with comorbid conditions .

属性

CAS 编号

610309-89-2

分子式

C24H31N2O9P

分子量

522.5 g/mol

IUPAC 名称

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid;hydrate

InChI

InChI=1S/C24H26N2O4.H3O4P.H2O/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;1-5(2,3)4;/h2-12,17,25-27H,13-16H2,1H3;(H3,1,2,3,4);1H2

InChI 键

JAYBFQXVKDGMFT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O.OP(=O)(O)O

规范 SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O

Pictograms

Irritant; Environmental Hazard

产品来源

United States

Synthesis routes and methods

Procedure details

A suitable reactor is charged with acetone. The acetone solution is sequentially charged with carvedilol and water. Upon addition of the water, the slurry dissolves quickly. To the solution is added aqueous H3PO4. The reaction mixture is stirred at room temperature and carvedilol dihydrogen phosphate seeds are added in one portion. The solid precipitate formed is stirred, then filtered and the collected cake is washed with aqueous acetone. The cake is dried under vacuum to a constant weight. The cake is weighed and stored in a polyethylene container.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carvedilol dihydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Carvedilol Dihydrogen Phosphate Hemihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carvedilol Phosphate
Reactant of Route 2
Carvedilol Phosphate
Reactant of Route 3
Reactant of Route 3
Carvedilol Phosphate
Reactant of Route 4
Carvedilol Phosphate
Reactant of Route 5
Carvedilol Phosphate
Reactant of Route 6
Carvedilol Phosphate
Customer
Q & A

Q1: What is the primary mechanism of action of carvedilol phosphate?

A1: this compound acts as a non-selective antagonist of both β-adrenergic and α1-adrenergic receptors. [, , ] This dual action contributes to its therapeutic effects in conditions like hypertension and heart failure. [, ]

Q2: How does this compound's β-adrenergic blockade contribute to its therapeutic effects?

A2: By blocking β-adrenergic receptors, this compound reduces the effects of the sympathetic nervous system on the heart. [] This leads to a decrease in heart rate (negative chronotropic effect) and the force of heart contractions (negative inotropic effect), ultimately reducing cardiac output. []

Q3: What is the significance of this compound's α1-adrenergic blockade?

A3: The α1-adrenergic blocking activity of this compound results in vasodilation, reducing peripheral vascular resistance and contributing to its blood pressure-lowering effects. [, ]

Q4: What is the molecular formula and weight of this compound hemihydrate?

A4: The molecular formula of this compound hemihydrate is C24H26N2O4•H3PO4•1/2 H2O, and its molecular weight is 513.5 g/mol (free base: 406.5 g/mol). []

Q5: What spectroscopic techniques are useful for characterizing this compound?

A5: Several techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD), are commonly employed to characterize this compound and its formulations. [, , , , ] FTIR helps identify functional groups and potential interactions with excipients. [, ] DSC provides insights into thermal properties and polymorphism. [, ] PXRD aids in determining crystallinity and identifying different solid forms. [, ]

Q6: Does this compound exhibit compatibility issues with common pharmaceutical excipients?

A6: Studies have investigated the compatibility of this compound with various excipients. [, , ] FTIR analysis is often used to assess potential chemical interactions. [, ] While generally considered compatible with many excipients, specific combinations should be evaluated during formulation development to ensure stability and performance.

Q7: How does this compound's stability vary under different environmental conditions?

A7: Research has explored the moisture sorption-desorption characteristics of this compound. [] The compound exhibits a sigmoidal sorption-desorption isotherm, indicating Type II isotherm behavior. [] This highlights the importance of controlling humidity during manufacturing and storage to ensure product stability.

Q8: What are the challenges associated with formulating this compound, and how are they addressed?

A8: As a BCS Class II drug, this compound presents challenges due to its low aqueous solubility, potentially limiting its dissolution rate and bioavailability. [, ] Several strategies have been explored to overcome these limitations, including:

  • Solid Dispersions: Utilizing hydrophilic carriers like PVP K-30, aerosil, and various cellulose derivatives to improve solubility and dissolution. [, ]
  • Micronization: Reducing particle size to enhance the surface area available for dissolution. []
  • Controlled Release Systems: Developing formulations that provide sustained drug release over an extended period, improving patient compliance by reducing dosing frequency. [, , , , , , , ] These systems often utilize hydrophilic polymers like HPMC and Carbopol to modulate drug release. []
  • Gastroretentive Systems: Designing formulations that remain in the stomach for an extended period, taking advantage of this compound's higher solubility in acidic environments. [, , ] Floating tablets, often incorporating gas-generating agents like sodium bicarbonate, are a common approach. [, ]
  • Buccal Delivery Systems: Exploring alternative routes of administration like buccal films and patches to potentially bypass first-pass metabolism and improve bioavailability. [, ] Mucoadhesive polymers like Plantago ovata husk gel and chitosan are employed in these systems. [, ]

Q9: What is the rationale for developing controlled-release formulations of this compound?

A9: Controlled-release formulations aim to maintain therapeutic drug levels for an extended period, reducing dosing frequency and potentially improving patient compliance. [, , , ] This is particularly relevant for chronic conditions like hypertension where consistent blood pressure control is crucial. [, , , ]

Q10: What is the bioavailability of immediate-release this compound, and why is it relatively low?

A10: The oral bioavailability of immediate-release this compound is relatively low, ranging from 25% to 35%. [, , ] This is primarily attributed to extensive first-pass metabolism in the liver. [, , ]

Q11: Has research shown a link between dosing frequency and patient adherence to carvedilol therapy?

A12: Studies suggest that once-daily (QD) dosing of carvedilol is associated with better medication adherence compared to twice-daily (BID) dosing. [] This highlights the potential benefits of extended-release formulations in improving patient compliance and treatment outcomes.

Q12: What analytical methods are commonly used to quantify this compound in pharmaceutical formulations?

A13: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound in various matrices, including pharmaceutical formulations. [, ] Other methods like UV spectrophotometry and high-performance thin-layer chromatography (HPTLC) have also been employed. [, ]

Q13: What are the critical considerations for validating analytical methods for this compound?

A14: Analytical method validation ensures the accuracy, precision, specificity, linearity, range, robustness, and stability of the method. [] This is crucial for obtaining reliable and reproducible results in quality control and research settings. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。